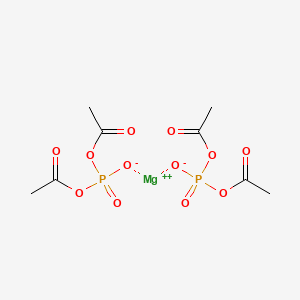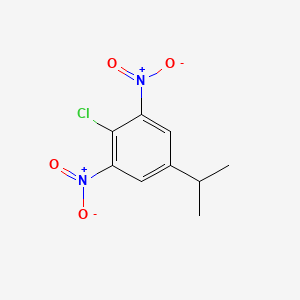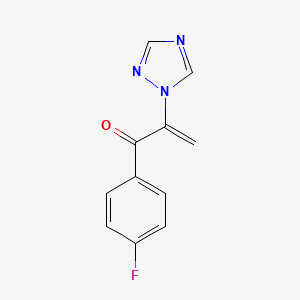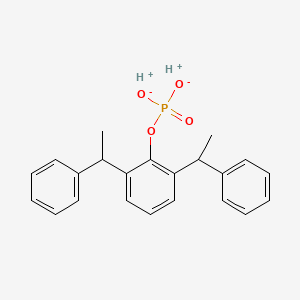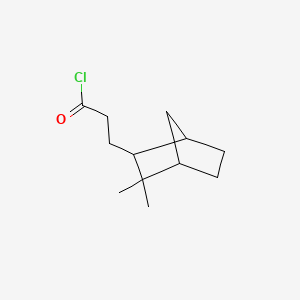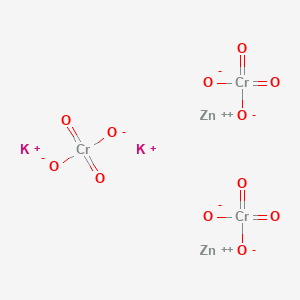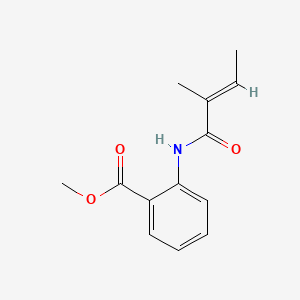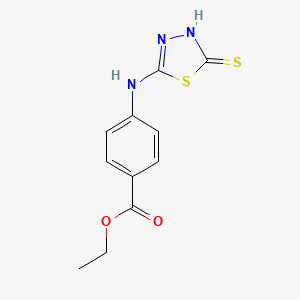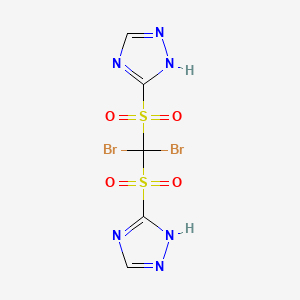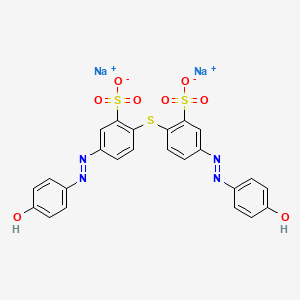
2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is a complex organic compound with the chemical formula C24H16N4Na2O8S3. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt typically involves the diazotization of 4-aminophenol followed by coupling with 2,2’-thiobis(5-aminobenzenesulphonic) acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The final product is often purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
科学研究应用
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .
相似化合物的比较
Similar Compounds
- 4-((4-Hydroxyphenyl)azo)benzenesulphonic acid
- 2,2’-Thiobis(5-aminobenzenesulphonic) acid
- 4,4’-Diaminodiphenylsulfone
Uniqueness
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is unique due to its dual azo and sulfonic acid functionalities, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial and research applications .
属性
CAS 编号 |
93920-33-3 |
|---|---|
分子式 |
C24H16N4Na2O8S3 |
分子量 |
630.6 g/mol |
IUPAC 名称 |
disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate |
InChI |
InChI=1S/C24H18N4O8S3.2Na/c29-19-7-1-15(2-8-19)25-27-17-5-11-21(23(13-17)38(31,32)33)37-22-12-6-18(14-24(22)39(34,35)36)28-26-16-3-9-20(30)10-4-16;;/h1-14,29-30H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI 键 |
ULSNVBDEHUWTEE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


